molecular formula C28H50Br2S B14276014 2,5-Dibromo-3,4-didodecylthiophene CAS No. 174509-52-5

2,5-Dibromo-3,4-didodecylthiophene

Cat. No.: B14276014
CAS No.: 174509-52-5
M. Wt: 578.6 g/mol
InChI Key: PTICDQBEEXSPMQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-didodecylthiophene is an organic compound with the molecular formula C28H50Br2S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of two bromine atoms and two long dodecyl chains attached to the thiophene ring. It is used in various scientific research applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-didodecylthiophene typically involves the bromination of 3,4-didodecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,4-didodecylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Coupling: Formation of oligothiophenes or polythiophenes.

    Reduction: Formation of 3,4-didodecylthiophene.

Scientific Research Applications

2,5-Dibromo-3,4-didodecylthiophene is widely used in scientific research, particularly in the field of organic electronics. Some of its applications include:

    Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers used in organic electronic devices.

    Organic Photovoltaics: It is used in the development of organic photovoltaic cells for solar energy conversion.

    Organic Light-Emitting Diodes (OLEDs): It is utilized in the fabrication of OLEDs for display and lighting applications.

    Field-Effect Transistors (FETs): It is employed in the production of organic field-effect transistors for electronic circuits.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-didodecylthiophene in organic electronics involves its ability to form conjugated systems. The presence of the thiophene ring allows for effective π-π stacking interactions, which facilitate charge transport in conducting polymers. The bromine atoms and dodecyl chains influence the solubility and processability of the compound, making it suitable for various applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-dodecylthiophene
  • 2,5-Dibromo-3-hexylthiophene
  • 2,5-Diiodothiophene

Uniqueness

2,5-Dibromo-3,4-didodecylthiophene is unique due to the presence of two long dodecyl chains, which enhance its solubility and processability compared to other similar compounds. This makes it particularly useful in the fabrication of organic electronic devices where solution processing is required.

Properties

CAS No.

174509-52-5

Molecular Formula

C28H50Br2S

Molecular Weight

578.6 g/mol

IUPAC Name

2,5-dibromo-3,4-didodecylthiophene

InChI

InChI=1S/C28H50Br2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(28(30)31-27(25)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

PTICDQBEEXSPMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1CCCCCCCCCCCC)Br)Br

Origin of Product

United States

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